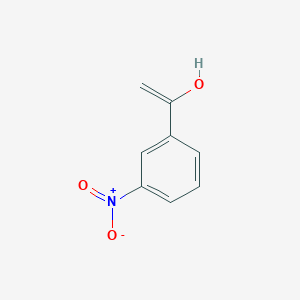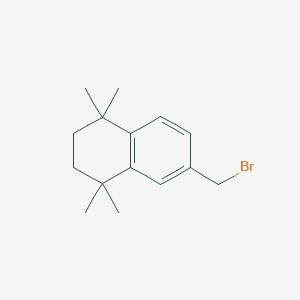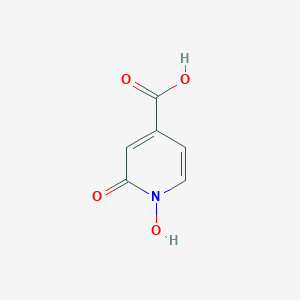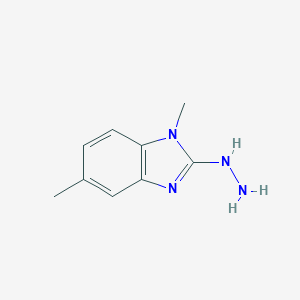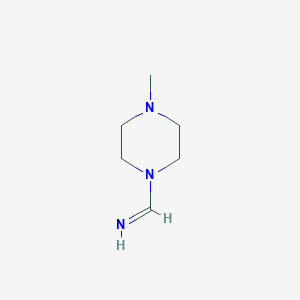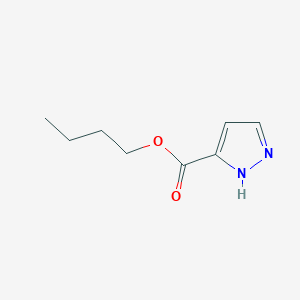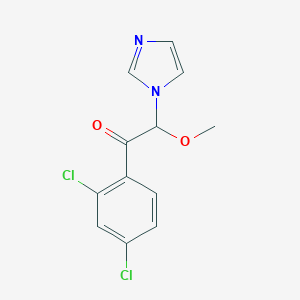
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone (DIME) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIME is a member of the imidazole family of compounds and is structurally similar to other imidazole-based drugs such as clotrimazole and miconazole.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is not fully understood, but it is thought to act by inhibiting fungal cell wall synthesis. Specifically, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone may inhibit the activity of enzymes involved in the synthesis of beta-glucan, a component of the fungal cell wall.
Effets Biochimiques Et Physiologiques
In addition to its antifungal properties, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to have other biochemical and physiological effects. For example, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to have a broad spectrum of activity against a variety of fungal species. However, one limitation of using 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is its potential toxicity, particularly at higher doses.
Orientations Futures
There are several potential future directions for research on 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone and its potential applications in other therapeutic areas. Finally, there may be opportunities to modify the structure of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatographic techniques.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on its use as an antifungal agent. In vitro studies have shown that 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is effective against a variety of fungal species, including Candida albicans and Aspergillus fumigatus.
Propriétés
Numéro CAS |
112669-37-1 |
|---|---|
Nom du produit |
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone |
Formule moléculaire |
C12H10Cl2N2O2 |
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-12(16-5-4-15-7-16)11(17)9-3-2-8(13)6-10(9)14/h2-7,12H,1H3 |
Clé InChI |
TWDRUAJDXDELKG-UHFFFAOYSA-N |
SMILES |
COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
SMILES canonique |
COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Synonymes |
Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-2-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



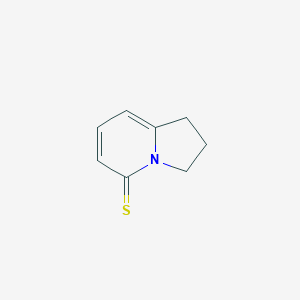
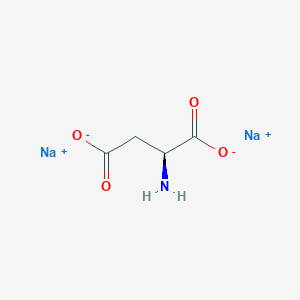
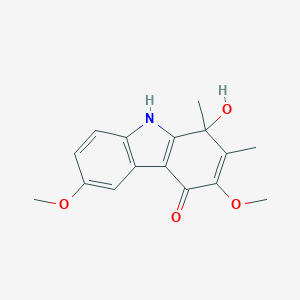
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
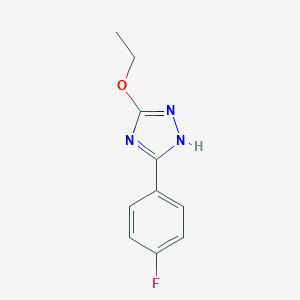
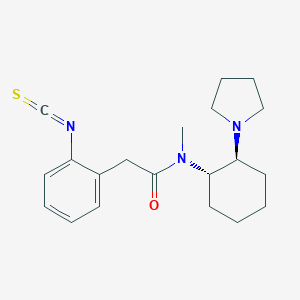
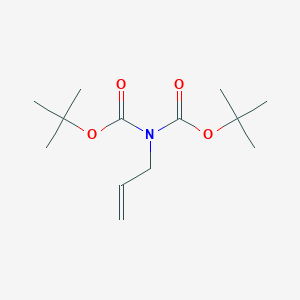
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
